molecular formula C7H4F3NO2S B3221040 5-Trifluoromethylsulfanyl-nicotinic acid CAS No. 1204234-63-8

5-Trifluoromethylsulfanyl-nicotinic acid

Cat. No.: B3221040
CAS No.: 1204234-63-8
M. Wt: 223.17 g/mol
InChI Key: LBHFYDUVQBOFIQ-UHFFFAOYSA-N
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Description

5-Trifluoromethylsulfanyl-nicotinic acid is an organic compound that belongs to the class of nicotinic acids It is characterized by the presence of a trifluoromethylsulfanyl group attached to the nicotinic acid structure

Mechanism of Action

Target of Action

The primary target of 5-Trifluoromethylsulfanyl-nicotinic acid, also known as 5-((Trifluoromethyl)thio)nicotinic acid, is likely to be similar to that of nicotinic acid (NA), a form of vitamin B3 . NA acts via the G protein–coupled receptor (GPR109A), which inhibits the formation of intracellular cyclic adenosine monophosphate and down-regulates lipolysis and the production of free fatty acids .

Mode of Action

It’s likely that this compound, like na, can decrease lipids and apolipoprotein b (apo b)-containing lipoproteins by modulating triglyceride synthesis in the liver, which degrades apo b, or by modulating lipolysis in adipose tissue .

Biochemical Pathways

The biochemical pathways affected by this compound are likely to be similar to those affected by NA. NA is a precursor of nicotinamide adenine dinucleotide (NAD) and its phosphorylated form, nicotinamide adenine dinucleotide phosphate (NADP), which are crucial for redox metabolism . The conversion of dietary NA to bioactive NAD+ involves the biosynthesis pathway, whereas, resynthesis of NAD+ following its consumption in various biological reactions, involves the salvage pathways .

Pharmacokinetics

For instance, NA is known to have a high bioavailability and is rapidly absorbed from the gastrointestinal tract .

Result of Action

It’s likely that the compound, like na, would have a broad spectrum of effects, including attenuating the risks associated with low high-density lipoprotein cholesterol (hdl-c), high low-density lipoprotein cholesterol (ldl-c), high lipoprotein a, and hypertriglyceridemia .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, suboptimal levels of NA were correlated with slower fermentation and reduced biomass, disrupting redox balance and impeding NAD+ regeneration, thereby affecting metabolite production . Similarly, the action of this compound might be influenced by its concentration and the presence of other substances in the environment.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Trifluoromethylsulfanyl-nicotinic acid can be achieved through several methods. One common approach involves the trifluoromethylthiolation of nicotinic acid derivatives. This process typically uses reagents such as trifluoromethylthiolating agents and appropriate catalysts under controlled conditions. For example, the reaction of nicotinic acid with trifluoromethylthiolating agents like N-trifluoromethylthio-succinimide (N-TFMS) in the presence of a base can yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as:

    Reaction Setup: Mixing nicotinic acid with trifluoromethylthiolating agents in a suitable solvent.

    Catalysis: Adding catalysts to enhance the reaction rate and selectivity.

    Purification: Isolating the product through techniques like crystallization, filtration, and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Trifluoromethylsulfanyl-nicotinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the trifluoromethylsulfanyl group to other functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Conditions for substitution reactions may include the use of bases or acids to facilitate the reaction.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Compounds with modified functional groups.

    Substitution: Various substituted derivatives of this compound.

Scientific Research Applications

5-Trifluoromethylsulfanyl-nicotinic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

    Trifluoromethyl-nicotinic acid: Similar structure but lacks the sulfanyl group.

    Trifluoromethylsulfanyl-benzene: Contains the trifluoromethylsulfanyl group but attached to a benzene ring instead of nicotinic acid.

Uniqueness

5-Trifluoromethylsulfanyl-nicotinic acid is unique due to the presence of both the trifluoromethylsulfanyl group and the nicotinic acid structure. This combination imparts distinct chemical properties, such as enhanced lipophilicity and electron-withdrawing effects, making it valuable for various applications.

Properties

IUPAC Name

5-(trifluoromethylsulfanyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3NO2S/c8-7(9,10)14-5-1-4(6(12)13)2-11-3-5/h1-3H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBHFYDUVQBOFIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1SC(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701225589
Record name 5-[(Trifluoromethyl)thio]-3-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701225589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1204234-63-8
Record name 5-[(Trifluoromethyl)thio]-3-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1204234-63-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[(Trifluoromethyl)thio]-3-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701225589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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